molecular formula C8H11FN2 B12849223 5-(Aminomethyl)-3-fluoro-2-methylaniline

5-(Aminomethyl)-3-fluoro-2-methylaniline

Cat. No.: B12849223
M. Wt: 154.18 g/mol
InChI Key: PPRRIFVWVXQEEA-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-fluoro-2-methylaniline is an organic compound characterized by the presence of an amino group attached to a benzene ring substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-fluoro-2-methylaniline typically involves multi-step organic reactions. One common method includes:

    Nitration and Reduction: Starting from 3-fluoro-2-methylaniline, the compound undergoes nitration to introduce a nitro group at the para position relative to the amino group. This is followed by reduction to convert the nitro group to an amino group.

    Formylation and Reduction: The intermediate is then subjected to formylation to introduce a formyl group, which is subsequently reduced to yield the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted anilines with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(Aminomethyl)-3-fluoro-2-methylaniline serves as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology

The compound can be used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators. Its structural features enable interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-3-fluoro-2-methylaniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the aminomethyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methylaniline: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.

    5-(Aminomethyl)-2-methylaniline: Lacks the fluorine atom, which can affect its reactivity and binding properties.

    5-(Aminomethyl)-3-chloro-2-methylaniline: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical behavior and applications.

Uniqueness

5-(Aminomethyl)-3-fluoro-2-methylaniline is unique due to the combination of the fluorine atom and the aminomethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

5-(aminomethyl)-3-fluoro-2-methylaniline

InChI

InChI=1S/C8H11FN2/c1-5-7(9)2-6(4-10)3-8(5)11/h2-3H,4,10-11H2,1H3

InChI Key

PPRRIFVWVXQEEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)CN)N

Origin of Product

United States

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